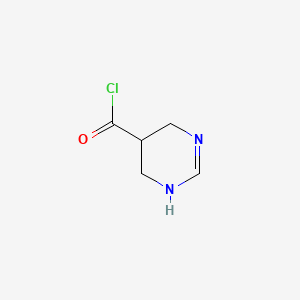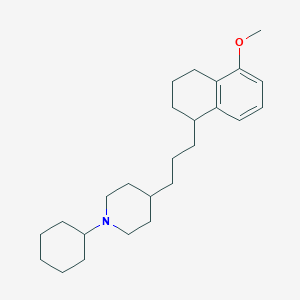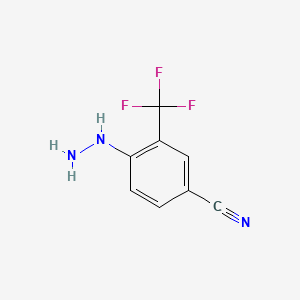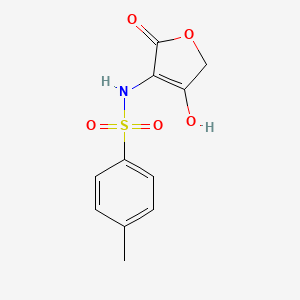
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADENOSINE-2 8-3H 5/‘-DIPHOSPHATE is a compound that belongs to the class of purine ribonucleoside 2’,5’-bisphosphates. It is an important organic compound involved in various biochemical processes, particularly in energy transfer and signal transduction within cells. This compound consists of a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE typically involves the phosphorylation of adenosine. One common method is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective formation of the diphosphate ester .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where enzymes like adenosine kinase catalyze the phosphorylation of adenosine. This method is advantageous due to its specificity and efficiency under mild conditions. Additionally, large-scale production may utilize bioreactors to maintain optimal conditions for enzyme activity .
Análisis De Reacciones Químicas
Types of Reactions
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine triphosphate (ATP) or adenosine monophosphate (AMP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: ATP and AMP are major products.
Reduction: Reduced forms of adenosine derivatives.
Substitution: Various substituted adenosine phosphates.
Aplicaciones Científicas De Investigación
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE has numerous applications in scientific research:
Chemistry: Used as a reagent in studying phosphorylation reactions and enzyme kinetics.
Biology: Plays a role in signal transduction pathways and energy transfer within cells.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and as a diagnostic marker.
Industry: Utilized in the production of nucleotide analogs and as a component in biochemical assays
Mecanismo De Acción
The mechanism of action of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE involves its interaction with specific receptors and enzymes. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents ADP-induced platelet aggregation and deformation, thereby modulating various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): Contains one more phosphate group than ADENOSINE-2 8-3H 5/'-DIPHOSPHATE.
Adenosine Monophosphate (AMP): Contains one fewer phosphate group.
Adenosine 5’-Diphosphate Ribose (ADPR): An intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+)
Uniqueness
This compound is unique due to its specific interaction with P2Y1 and P2X1 receptors, which distinguishes it from other adenosine phosphates. Its role in preventing platelet aggregation and its use in affinity chromatography for enzyme purification further highlight its distinct properties .
Propiedades
Número CAS |
178603-74-2 |
|---|---|
Fórmula molecular |
C10H15N5Na3O10P2 |
Peso molecular |
500.188 |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;sodium |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1/i2T,3T;;; |
Clave InChI |
VJZLETZZUNQROW-PPJGGCEGSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



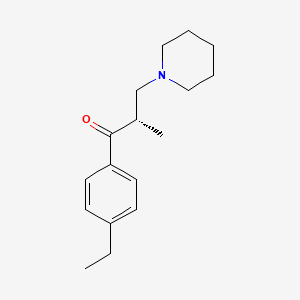
![(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B575423.png)
